molecular formula C22H23N3O4S B2818356 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034256-27-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2818356
CAS No.: 2034256-27-2
M. Wt: 425.5
InChI Key: WDKGPXPSZGSSNB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a pyrroloquinoline ring, and a sulfonamide group . Indole is a significant heterocyclic system in natural products and drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different part of the molecule. For example, the indole ring could be formed using Fischer indole synthesis or other methods .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the pyrroloquinoline ring system adds further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the indole ring might be susceptible to electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could influence its solubility in water .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Reactions : Studies have focused on developing synthetic routes for creating compounds within the pyrrolo[3,2,1-ij]quinoline and related chemical families. For instance, Kappe et al. (2003) detailed methods for cyclizing 2-methyl-3H-indoles with ethyl malonate to form derivatives like 4-hydroxy-11H-benzo[b]pyrano[3,2-f]indolizin-2,5-diones, demonstrating the versatility of these compounds for chemical synthesis (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).

  • Antibacterial Applications : Ishikawa et al. (1990) synthesized a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, highlighting their potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).

  • Antitubercular Activity : Ukrainets, Tkach, & Grinevich (2008) reported on the synthesis of hetarylamides from ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, conducting a comparative analysis of their antitubercular activities. This study illustrates the potential of these compounds in treating tuberculosis (Ukrainets, Tkach, & Grinevich, 2008).

  • Diuretic Properties : Research has explored the diuretic activities of quinoline derivatives. Ukrainets et al. (2013) synthesized 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, finding substantial increases in diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-24-8-6-14-10-15(2-4-19(14)24)20(26)13-23-30(28,29)18-11-16-3-5-21(27)25-9-7-17(12-18)22(16)25/h2,4,6,8,10-12,20,23,26H,3,5,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKGPXPSZGSSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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